

High-Precision Characterization: 4-(2-Bromophenyl)-1,3-thiazol-2-amine

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Compound of Interest

Compound Name:	4-(2-Bromophenyl)-1,3-thiazol-2-amine
CAS No.:	103965-99-7
Cat. No.:	B009057

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Executive Summary

4-(2-Bromophenyl)-1,3-thiazol-2-amine is a bifunctional heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic C2-amine and the electrophilic C2'-aryl bromide.

While the average molecular weight is often cited in safety data sheets, high-resolution mass spectrometry (HRMS) and quantitative analysis require precise knowledge of its isotopic distribution, particularly due to the presence of bromine.

Molecular Weight & Isotopic Profile

For researchers using Mass Spectrometry (LC-MS/GC-MS), the "average" molecular weight is insufficient. Bromine exists as two stable isotopes,

and

, in a nearly 1:1 ratio (50.69% : 49.31%). This creates a distinct "doublet" signature in the mass spectrum.

Quantitative Data Table

Parameter	Value	Notes
Chemical Formula		
Average Molecular Weight	255.14 g/mol	Used for molarity calculations (stoichiometry).
Monoisotopic Mass ()	253.9513 Da	The base peak (M) in HRMS.
Isotopic Mass ()	255.9493 Da	The (M+2) peak in HRMS.
Elemental Composition	C: 42.37%, H: 2.77%, Br: 31.32%, N: 10.98%, S: 12.57%	

Mass Spectrometry Interpretation

In a low-resolution MS (ESI+ or EI), you will not see a single peak at 255.1. Instead, you will observe two peaks of nearly equal intensity separated by 2 mass units:

- m/z 254 (M+H, containing)
- m/z 256 (M+H, containing)

This 1:1 isotopic pattern is the primary diagnostic confirmation of the bromine atom's presence in the synthesized scaffold.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

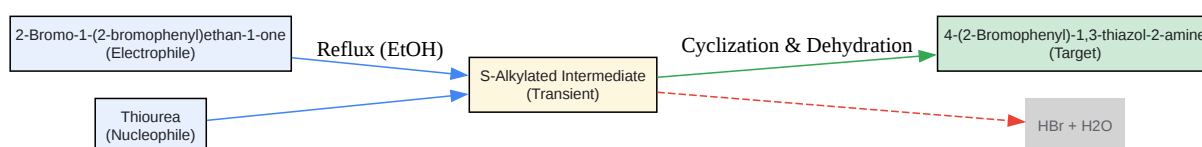
The most robust route to this compound is the Hantzsch Thiazole Synthesis, which involves the condensation of an

-haloketone with thiourea.

Reaction Pathway

The synthesis utilizes 2-bromo-1-(2-bromophenyl)ethan-1-one (phenacyl bromide derivative) and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom on the

-carbon, followed by cyclization and dehydration.



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Figure 1: Hantzsch synthesis pathway for the target aminothiazole.

Step-by-Step Methodology

- Reagent Preparation: Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol (0.5 M concentration).
- Addition: Add thiourea (1.1 eq) to the stirring solution. The slight excess ensures complete consumption of the bromoketone.
- Reflux: Heat the mixture to reflux () for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromoketone spot () should disappear, replaced by a more polar fluorescent spot ().
- Workup:

- Cool the reaction mixture to room temperature.
- The hydrobromide salt of the product may precipitate directly.
- Basify with aqueous
or
to pH 8–9 to liberate the free base.
- The solid product will precipitate. Filter and wash with cold water.
- Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Physicochemical & Spectral Characterization

NMR Spectroscopy Expectations

Unlike the para-substituted isomer (which shows a symmetric AA'BB' aromatic system), the ortho-substitution breaks symmetry, resulting in a complex aromatic region.

- NMR (400 MHz, DMSO-
):
 - 7.0–7.2 ppm (2H, br s):
protons (Exchangeable with
).
 - 7.3–7.8 ppm (4H, m): Aromatic protons of the 2-bromophenyl ring. Expect a multiplet due to overlapping signals of H-3', H-4', H-5', and H-6'. The H-3' proton (adjacent to Br) will be the most deshielded aromatic signal.
 - ~7.1 ppm (1H, s): Thiazole C5-H proton. This is a characteristic singlet.

Solubility Profile

- Soluble: DMSO, DMF, Methanol (hot), Ethyl Acetate.

- Insoluble: Water (neutral pH), Hexanes.
- Note: Solubility in water increases significantly at $\text{pH} < 2$ due to protonation of the thiazole nitrogen or the exocyclic amine.

Strategic Applications in Drug Discovery

This molecule is a "linchpin" scaffold because it allows for divergent synthesis:

- Suzuki-Miyaura Coupling: The C-Br bond at the ortho position is sterically hindered but reactive under palladium catalysis. It is used to couple the thiazole to other aryl systems, creating biaryl cores common in kinase inhibitors.
- Amide Coupling/Urea Formation: The

group is a nucleophile. It can be acylated to form amides or reacted with isocyanates to form ureas, modulating lipophilicity and H-bond donor/acceptor profiles.

Handling & Safety

- Hazard: Irritant (Skin/Eye/Respiratory).[\[1\]](#)
- Storage: Store under inert atmosphere (Argon/Nitrogen) at

to prevent oxidation of the amine, which can darken the solid over time.

References

- Hantzsch Thiazole Synthesis Mechanism & Scope. Organic Chemistry Portal. [\[Link\]](#)
- Isotopic Distribution of Bromine in Mass Spectrometry. Chemistry LibreTexts. [\[Link\]](#)
- Synthesis and biological activity of 4-(aryl)-thiazol-2-amine derivatives. BMC Chemistry (via NIH). [\[Link\]](#) (Note: This reference primarily discusses the para-isomer, but the synthetic protocol is identical for the ortho-isomer described here.)

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Sources

- 1. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]
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